molecular formula C17H13IN6O B13379652 (6E)-4-iodo-6-[[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

(6E)-4-iodo-6-[[2-(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B13379652
M. Wt: 444.23 g/mol
InChI Key: CMKLSJNEXVNPGC-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a triazinoindole framework, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with 6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation process .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its ability to bind to specific molecular targets. For example, as an iron chelator, it binds to ferrous ions, thereby inhibiting their availability for cellular processes. This can lead to the inhibition of cancer cell proliferation and induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-hydroxy-5-iodobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its combined structure of benzaldehyde and triazinoindole, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13IN6O

Molecular Weight

444.23 g/mol

IUPAC Name

4-iodo-2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C17H13IN6O/c1-9-3-2-4-12-14(9)20-16-15(12)22-24-17(21-16)23-19-8-10-7-11(18)5-6-13(10)25/h2-8,25H,1H3,(H2,20,21,23,24)/b19-8+

InChI Key

CMKLSJNEXVNPGC-UFWORHAWSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=C(C=CC(=C4)I)O

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=CC(=C4)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.